{1-[(2-Methylbenzyl)sulfonyl]piperidin-4-yl}(4-phenylpiperazin-1-yl)methanone
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Overview
Description
1-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-PHENYLPIPERAZINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine and piperazine ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-PHENYLPIPERAZINE typically involves multiple steps, starting with the preparation of the piperidine and piperazine rings. These rings are then functionalized with the 2-methylphenylmethanesulfonyl and carbonyl groups under controlled conditions. Common reagents used in these reactions include sulfonyl chlorides, amines, and carbonyl compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on the desired scale and efficiency. Industrial production often emphasizes cost-effectiveness, safety, and environmental considerations, employing advanced techniques such as automated synthesis and real-time monitoring.
Chemical Reactions Analysis
Types of Reactions
1-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-PHENYLPIPERAZINE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic and electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-PHENYLPIPERAZINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-PHENYLPIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-methylphenyl)methanesulfonyl]-4-(piperidine-1-carbonyl)piperidine
- 1-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}AZEPANE
Uniqueness
1-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-4-PHENYLPIPERAZINE stands out due to its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H31N3O3S |
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Molecular Weight |
441.6 g/mol |
IUPAC Name |
[1-[(2-methylphenyl)methylsulfonyl]piperidin-4-yl]-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C24H31N3O3S/c1-20-7-5-6-8-22(20)19-31(29,30)27-13-11-21(12-14-27)24(28)26-17-15-25(16-18-26)23-9-3-2-4-10-23/h2-10,21H,11-19H2,1H3 |
InChI Key |
AEPLJZQEGYARTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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